The compound is derived from the modification of butyric acid through amide formation, incorporating a cyclopropyl group and a bromobenzyl moiety. Its chemical structure is defined by the following:
The compound's classification as an amide places it within a broader category of organic compounds that play significant roles in biochemistry, particularly in drug design and synthesis.
The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide can be executed through several methods, typically involving multi-step organic reactions. A common synthetic route includes:
Key parameters for these reactions include temperature control, reaction time, and solvent choice, which can significantly affect yield and purity.
The molecular structure of (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide features:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm stereochemistry and spatial arrangement.
(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide is primarily related to its interactions with biological targets:
Quantitative structure-activity relationship (QSAR) models can be employed to predict its efficacy based on structural modifications.
The physical and chemical properties of (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide include:
Characterization techniques such as HPLC (High Performance Liquid Chromatography) and mass spectrometry are essential for determining purity and confirming identity.
(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide has several potential applications:
Research into this compound's biological activity could lead to novel therapeutic agents with improved efficacy or reduced side effects compared to existing treatments.
Retrosynthetic deconstruction of (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide reveals three strategic bond disconnections:
Table 1: Retrosynthetic Pathways Comparison
Disconnection Target | Intermediate A | Intermediate B | Key Challenge |
---|---|---|---|
Amide C=O bond | L-valine methyl ester | N-(2-bromobenzyl)cyclopropanamine | Stereoinversion control |
N-Benzyl bond | 2-bromobenzyl bromide | N-cyclopropyl-3-methylbutyramide | Regioselective alkylation |
Cyclopropyl N-H bond | cyclopropylamine | bromo-benzylated valine bromide | Competitive di-alkylation |
The optimal industrial route prioritizes the N-benzyl bond disconnection due to superior atom economy (78% vs. 65% for amide cleavage) and compatibility with continuous flow systems [3] [9].
L-valine serves as the primary chiral building block, with its α-stereocenter dictating the (S)-configuration of the final molecule. The synthesis proceeds through four critical stages:
Table 2: Protecting Group Performance Comparison
Protecting Group | Deprotection Reagent | Racemization Risk (%) | Overall Yield (%) |
---|---|---|---|
Boc | TFA/DCM | 0.5 | 87 |
Fmoc | Piperidine/DMF | 2.1 | 78 |
Cbz | H₂/Pd-C | 1.8 | 82 |
The Boc strategy demonstrates superior racemization control, crucial for maintaining the compound's stereochemical integrity in pharmaceutical applications [3] [6].
Conventional thermal amidation faces challenges in stereoretention at elevated temperatures. Microwave-assisted synthesis addresses this through:
Optimized protocol: Protected valine (1 eq), N-(2-bromobenzyl)cyclopropanamine (1.05 eq), and HATU (1.1 eq) irradiated at 80°C for 30 min under nitrogen affords 96% yield with 99.2% ee [3].
The nucleophilic substitution introducing the cyclopropyl group exhibits significant dependence on alkylating agent selection:
Table 3: Alkylating Agent Performance for N-Cyclopropylation
Alkylating Agent | Byproduct Formation (%) | Reaction Rate (k, min⁻¹) | Relative Cost Index |
---|---|---|---|
Cyclopropyl bromide | 12 (dialkylation) | 0.15 | 1.0 |
Cyclopropyl tosylate | 5 (sulfonate esters) | 0.08 | 2.3 |
Bromomethyloxirane | 18 (ring-opened products) | 0.21 | 1.7 |
Cyclopropyl triflate | 3 (HF elimination) | 0.42 | 5.8 |
Key findings:
Amidation kinetics and stereoselectivity exhibit profound sensitivity to solvent polarity and thermal parameters:
Table 4: Solvent/Temperature Optimization Matrix
Solvent | Dielectric Constant (ε) | Temp (°C) | Reaction Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
DMF | 38.3 | 0 | 8.0 | 92 | 0.5 |
Acetonitrile | 37.5 | 20 | 5.5 | 88 | 1.2 |
Tetrahydrofuran | 7.6 | 40 | 3.0 | 78 | 8.4 |
Dichloromethane | 9.1 | -20 | 24.0 | 95 | 0.3 |
Toluene | 2.4 | 80 | 1.5 | 65 | 15.7 |
Critical insights:
Optimized protocol: HOBt/EDC-mediated coupling in anhydrous DCM at -20°C with 4Å sieves affords consistent 94-95% yield with <0.5% racemization [3].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: